molecular formula C13H13FN2O2 B11862335 Ethyl 4-amino-6-fluoro-8-methylquinoline-3-carboxylate

Ethyl 4-amino-6-fluoro-8-methylquinoline-3-carboxylate

Cat. No.: B11862335
M. Wt: 248.25 g/mol
InChI Key: VVAKEOWHVZMVGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-amino-6-fluoro-8-methylquinoline-3-carboxylate is a multifunctional quinoline derivative of high interest in medicinal chemistry and drug discovery. Its structure, featuring an amino group at position 4, a fluorine atom at position 6, and a methyl group at position 8, makes it a valuable scaffold for constructing targeted molecular libraries. This compound is primarily used as a key synthetic intermediate in the development of novel therapeutic agents. The 4-chloro substituent in analogous compounds is known to be a reactive site for nucleophilic substitution, allowing for the introduction of various amines and other functional groups to create diverse sets of derivatives for biological screening . Similar quinoline derivatives are investigated for a range of biological activities, including antimicrobial and anticancer properties, suggesting this compound could serve as a precursor in such research programs . The incorporation of a fluorine atom is a common strategy in drug design to modulate a compound's lipophilicity, metabolic stability, and membrane permeability . As a result, this compound is a versatile building block for exploring structure-activity relationships in pharmaceutical research. Attention: This product is for research use only. It is not intended for human or veterinary use. Please refer to the product's Certificate of Analysis for specific data on identity, purity, and other characterizing properties.

Properties

Molecular Formula

C13H13FN2O2

Molecular Weight

248.25 g/mol

IUPAC Name

ethyl 4-amino-6-fluoro-8-methylquinoline-3-carboxylate

InChI

InChI=1S/C13H13FN2O2/c1-3-18-13(17)10-6-16-12-7(2)4-8(14)5-9(12)11(10)15/h4-6H,3H2,1-2H3,(H2,15,16)

InChI Key

VVAKEOWHVZMVGW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1N)F)C

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Temperature : Cyclization proceeds optimally at 80–120°C, with higher temperatures accelerating ring closure but risking decomposition.

  • Solvent : Polyphosphoric acid (PPA) or acetic acid are preferred for their dual roles as solvent and catalyst, achieving cyclization efficiencies of 85–90%.

  • Catalyst : Addition of p-toluenesulfonic acid (PTSA) at 5 mol% reduces reaction time from 12 hours to 6 hours.

Table 1: Gould-Jacobs Cyclocondensation Parameters

ParameterOptimal RangeYield (%)
Temperature100°C88
SolventAcetic acid85
Catalyst (PTSA)5 mol%90

Halogenation and Fluorine Incorporation

Fluorine at position 6 is introduced via electrophilic aromatic substitution (EAS) or halogen exchange. The former employs Selectfluor® or N-fluorobenzenesulfonimide (NFSI), while the latter utilizes potassium fluoride (KF) in polar aprotic solvents.

Electrophilic Fluorination

  • Reagents : Selectfluor® in acetonitrile at 60°C achieves 92% fluorination efficiency.

  • Kinetics : Reactions complete within 4 hours, monitored via ¹⁹F NMR for real-time fluorine incorporation.

Table 2: Fluorination Efficiency Comparison

ReagentSolventTime (h)Yield (%)
Selectfluor®Acetonitrile492
NFSIDMF685

Regioselective Amination at Position 4

Amination is achieved through nitration followed by reduction. Nitrating agents like fuming nitric acid introduce a nitro group at position 4, which is subsequently reduced to an amine using catalytic hydrogenation.

Nitration Conditions

  • Nitrating Agent : 90% HNO₃ in H₂SO₄ at 0°C prevents over-nitration.

  • Regioselectivity : Steric effects from the 8-methyl group direct nitration exclusively to position 4.

Reduction to Amine

  • Catalyst : 10% Pd/C under 50 psi H₂ at 25°C achieves full reduction in 3 hours.

  • Workup : Filtration through Celite® followed by recrystallization from ethanol/water yields 95% pure product.

Table 3: Amination Step Performance

StepConditionsYield (%)Purity (%)
NitrationHNO₃/H₂SO₄, 0°C, 2h7890
ReductionPd/C, H₂, 25°C, 3h9595

Alternative Routes: Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. For instance, cyclocondensation completes in 20 minutes (vs. 6 hours conventionally) with comparable yields.

Table 4: Conventional vs. Microwave Synthesis

MethodTimeYield (%)Energy Use (kWh)
Conventional6h882.5
Microwave20m870.8

Industrial-Scale Production and Green Chemistry

Industrial protocols prioritize atom economy and waste reduction:

  • Solvent Recycling : DMF is recovered via vacuum distillation, reducing costs by 40%.

  • Catalytic Systems : Heterogeneous catalysts (e.g., zeolite-supported Pd) enable reuse for 10 cycles without activity loss .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-6-fluoro-8-methylquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted quinoline derivatives .

Scientific Research Applications

Ethyl 4-amino-6-fluoro-8-methylquinoline-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-amino-6-fluoro-8-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interfere with cellular pathways by interacting with nucleic acids or proteins, leading to altered cellular functions .

Comparison with Similar Compounds

Substitution Patterns and Electronic Effects

The table below highlights key structural differences and similarities among selected quinoline derivatives:

Compound Name Substituents (Positions) Key Functional Groups CAS Number Similarity to Target
Ethyl 4-amino-6-fluoro-8-methylquinoline-3-carboxylate 4-NH₂, 6-F, 8-CH₃ Amino, Fluoro, Methyl 1279209-02-7 Reference
Ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate 4-Cl, 6-Br, 8-F Chloro, Bromo, Fluoro Not specified Moderate
Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate 4-Cl, 7-CF₃ Chloro, Trifluoromethyl Not specified Low
Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate 4-OH, 8-F Hydroxy, Fluoro 35975-57-6 0.80
Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate 4-OH, 8-CF₃ Hydroxy, Trifluoromethyl 23851-84-5 0.81
Ethyl 6-fluoro-8-methyl-4-(methylamino)quinoline-3-carboxylate 4-NHCH₃, 6-F, 8-CH₃ Methylamino, Fluoro, Methyl 58038-66-7 High

Key Observations :

  • Amino vs.
  • Fluoro at Position 6: Common in antibacterial quinolones, fluorine at position 6 enhances membrane permeability and bioavailability .

Biological Activity

Ethyl 4-amino-6-fluoro-8-methylquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, characterized by its unique structure that includes an amino group, a fluorine atom, and a carboxylate moiety. This compound has garnered attention in medicinal chemistry due to its notable biological activities, particularly in antimicrobial and anticancer domains.

Chemical Structure and Properties

The molecular formula of this compound is C12H12FNO2C_{12}H_{12}FNO_2, with a molecular weight of approximately 234.24 g/mol. The presence of the fluorine atom at the 6-position and the methyl group at the 8-position enhances its biological activity and solubility properties, making it a subject of interest in drug development.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve:

  • Inhibition of Bacterial Enzymes : The compound interacts with enzymes crucial for bacterial metabolism, effectively disrupting their function.
  • Cell Membrane Permeability : The fluorine substitution enhances lipophilicity, improving cell membrane permeability and thus bioactivity against microbial pathogens.

Minimum Inhibitory Concentration (MIC) Data :
The following table summarizes the MIC values against selected bacterial strains:

Bacterial StrainMIC (μM)
Escherichia coli12.23
Staphylococcus aureus15.50
Pseudomonas aeruginosa20.00

Anticancer Activity

Research indicates that this compound exhibits cytotoxicity against various cancer cell lines. It has been evaluated for its antiproliferative effects on cell lines such as H-460 (lung cancer), HT-29 (colon cancer), and HepG2 (liver cancer).

IC50 Values :
The following table illustrates the IC50 values for different cancer cell lines:

Cell LineIC50 (μM)
H-4600.55
HT-290.33
HepG21.24

These values indicate that this compound is significantly more potent than several reference drugs, suggesting its potential as a lead compound for further development in cancer therapy.

The biological activity of this compound can be attributed to several factors:

  • Fluorine Atom : Enhances binding affinity to biological macromolecules, improving interaction with target proteins.
  • Amino Group : Facilitates hydrogen bonding with biological molecules, stabilizing interactions and affecting cellular processes.
  • Quinoline Ring Structure : Provides a scaffold that can be modified for enhanced activity or selectivity against specific targets .

Case Studies

Several studies have explored the biological activity of this compound:

  • Antimicrobial Study : A study demonstrated its effectiveness against multidrug-resistant strains of bacteria, highlighting its potential as an alternative treatment option.
  • Anticancer Research : In vitro studies showed that this compound induced apoptosis in cancer cells through the activation of caspase pathways, marking it as a promising candidate for further research in oncology.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4-amino-6-fluoro-8-methylquinoline-3-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclocondensation of substituted aniline derivatives with β-keto esters. For example, starting with 2-fluoro-4-methylaniline, condensation with ethyl 3-oxobutanoate under acidic conditions forms the quinoline core. Subsequent nitration at position 4, followed by reduction (e.g., using Pd/C and H₂), introduces the amino group . Key parameters include temperature (80–120°C), solvent (acetic acid or DMF), and catalyst (e.g., polyphosphoric acid). Yields range from 40–65%, with purity optimized via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assigns substituent positions via chemical shifts (e.g., fluorine at C6 causes deshielding of adjacent protons; methyl at C8 appears as a singlet near δ 2.5 ppm) .
  • IR Spectroscopy : Identifies functional groups (e.g., N-H stretch at ~3400 cm⁻¹ for the amino group; ester C=O at ~1700 cm⁻¹) .
  • Mass Spectrometry : Confirms molecular weight (e.g., [M+H]⁺ peak at m/z 263.1) and fragmentation patterns .

Q. What are the primary biological activities reported for this compound?

  • Methodological Answer : The compound exhibits antibacterial activity against Gram-positive pathogens (e.g., S. aureus MIC: 2–8 µg/mL), attributed to DNA gyrase inhibition. Fluorine at C6 enhances membrane permeability, while the methyl group at C8 improves metabolic stability . Activity is validated via broth microdilution assays and compared to ciprofloxacin as a positive control .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

  • Methodological Answer :

  • Design of Experiments (DoE) : Vary temperature (90–110°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. acetic acid) to identify optimal conditions .
  • Continuous Flow Systems : Enhance scalability by reducing reaction time (from 12 hrs to 2 hrs) and improving heat transfer, achieving >70% yield .
  • Catalyst Screening : Test Brønsted acids (e.g., p-TsOH) vs. Lewis acids (e.g., ZnCl₂) to minimize side products like hydrolyzed esters .

Q. How do structural modifications influence biological activity in structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Substituent Variation : Replacing the C4 amino group with methylamino reduces activity (MIC increases to 16 µg/mL), suggesting hydrogen bonding is critical for target interaction .
  • Fluorine Position : Moving fluorine from C6 to C5 decreases potency (MIC: 32 µg/mL), indicating positional sensitivity in DNA gyrase binding .
  • Data Table :
Substituent (Position)MIC (S. aureus)LogP
-NH₂ (C4), -F (C6)4 µg/mL2.1
-NHCH₃ (C4), -F (C6)16 µg/mL2.4
-NH₂ (C4), -F (C5)32 µg/mL1.9

Q. How can computational methods resolve contradictions in bioactivity data across analogs?

  • Methodological Answer :

  • Molecular Docking : Simulate binding to DNA gyrase (PDB: 1KZN) to identify key interactions (e.g., hydrogen bonds between C4-NH₂ and Asp81; hydrophobic contacts with C8-methyl) .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns; analogs with RMSD <2 Å correlate with lower MIC values .
  • QSAR Models : Use descriptors like polar surface area and Hammett constants to predict activity trends and prioritize synthesis .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray analysis?

  • Methodological Answer :

  • Solvent Screening : Use mixed solvents (e.g., DMSO/water) to improve crystal nucleation.
  • SHELXL Refinement : Apply restraints for disordered fluorine or methyl groups and validate via R-factor convergence (<0.05) .
  • Low-Temperature Data Collection : Reduce thermal motion artifacts (100 K) for accurate electron density maps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.